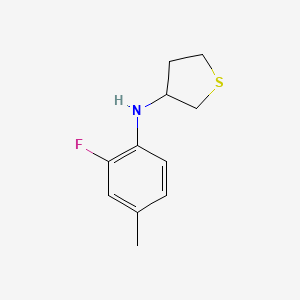

N-(2-fluoro-4-methylphenyl)thiolan-3-amine

Description

N-(2-fluoro-4-methylphenyl)thiolan-3-amine is a sulfur-containing organic compound characterized by a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position. The amine is further functionalized with a 2-fluoro-4-methylphenyl group. This structural motif combines aromaticity (from the substituted phenyl ring) with the conformational flexibility of the thiolane ring.

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(2-fluoro-4-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14FNS/c1-8-2-3-11(10(12)6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |

InChI Key |

LYNWQJXPWMUBNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCSC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)thiolan-3-amine typically involves the following steps:

Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol compound under acidic or basic conditions.

Introduction of the 2-Fluoro-4-Methylphenyl Group: The 2-fluoro-4-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a nucleophile, such as an amine or thiol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-fluoro-4-methylphenyl)thiolan-3-amine can undergo oxidation reactions, where the thiolane ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific reducing agents and conditions used.

Substitution: this compound can undergo substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives of the thiolane ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-fluoro-4-methylphenyl)thiolan-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of thiolane-containing molecules with biological targets. It can also be used in the development of new biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow for the development of compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The thiolane ring and the amine group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can interact with receptors on cell surfaces, modulating their activity.

Signaling Pathways: The compound may influence various signaling pathways by affecting the activity of key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-fluoro-4-methylphenyl)thiolan-3-amine with five structurally related compounds, emphasizing molecular features and substituent effects:

Key Observations:

Substituent Position Effects: Comparing this compound with N-(4-fluoro-3-methylphenyl)thiolan-3-amine highlights the impact of substituent placement. The fluorine at the 2-position (vs. Methyl groups at the 4-position (vs. 3-position) could sterically hinder or direct regioselectivity in further functionalization.

Core Structure Differences :

- Thiolane (saturated 5-membered ring) vs. thiazole (aromatic 5-membered ring with N and S): The thiazole core in N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine confers planarity and aromaticity, which are critical for π-π stacking in biological targets. This contrasts with the flexible thiolane ring, which may adopt multiple conformations.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity :

The benzyl-substituted N-[(4-methylphenyl)methyl]thiolan-3-amine (logP estimated higher due to the methylene linker) may exhibit greater membrane permeability than the target compound, which has a directly attached phenyl group. - Molecular Weight and Solubility : Compounds like N-{[3-(trifluoromethyl)phenyl]methyl}thiolan-3-amine (MW 261.31) exceed the typical threshold for drug-likeness (MW < 500), whereas the target compound (MW 211.30) aligns better with desirable pharmacokinetic profiles.

Biological Activity

N-(2-fluoro-4-methylphenyl)thiolan-3-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiolane ring, a fluorinated aromatic moiety, and an amine functional group. Its molecular formula is CHFNS, with a molecular weight of approximately 211.30 g/mol. The fluorine atom at the ortho position relative to the methyl group significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes by binding to their active sites, potentially altering their function.

- Receptor Modulation : It can interact with receptors on cell surfaces, modulating their activity and influencing cellular responses.

- Signaling Pathways : The compound may affect various signaling pathways by influencing the activity of key proteins and enzymes involved in cellular communication.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have indicated its effectiveness against certain bacterial strains. For instance, it demonstrated zones of inhibition against Gram-positive Staphylococcus aureus and Gram-negative Chromobacterium violaceum, although its activity was lower than that of standard antibiotics like Streptomycin .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 |

| Chromobacterium violaceum | 17.0 ± 0.3 |

| Streptomycin (control) | 36.6 ± 0.3 (S. aureus) |

| 29.1 ± 0.2 (C. violaceum) |

Cytotoxicity Studies

Research indicates that this compound may also possess cytotoxic properties against cancer cell lines. Although specific IC₅₀ values are yet to be established, initial findings suggest potential anti-proliferative effects that warrant further investigation into its use as an anticancer agent .

Case Studies and Research Findings

- Antibacterial Activity : A study examining the antibacterial efficacy of this compound found it effective against both tested bacterial strains, supporting its potential as a therapeutic agent in treating bacterial infections .

- Mechanistic Insights : Further research into the compound's binding interactions with enzymes and receptors is ongoing, aiming to elucidate the specific mechanisms through which it exerts its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.